molecular formula C21H36N4O3S B10928321 N-(4-tert-butylcyclohexyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-(4-tert-butylcyclohexyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B10928321
M. Wt: 424.6 g/mol
InChI Key: OYFRQMCVLZMOAN-UHFFFAOYSA-N
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Description

N~3~-[4-(TERT-BUTYL)CYCLOHEXYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidinecarboxamide core with a tert-butylcyclohexyl group and a dimethylpyrazolylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[4-(TERT-BUTYL)CYCLOHEXYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidinecarboxamide core: This can be achieved through the reaction of piperidine with a suitable carboxylic acid derivative under amide-forming conditions.

    Introduction of the tert-butylcyclohexyl group: This step involves the alkylation of the piperidinecarboxamide with a tert-butylcyclohexyl halide in the presence of a base.

    Attachment of the dimethylpyrazolylsulfonyl moiety: This is typically done through a sulfonylation reaction using a dimethylpyrazole derivative and a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~3~-[4-(TERT-BUTYL)CYCLOHEXYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Material Science: Its structural properties may be useful in the design of new materials with specific mechanical or chemical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of N3-[4-(TERT-BUTYL)CYCLOHEXYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N~3~-[4-(TERT-BUTYL)CYCLOHEXYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE: shares structural similarities with other piperidinecarboxamide derivatives and sulfonyl-containing compounds.

    Other similar compounds: include those with variations in the substituents on the piperidine ring or the sulfonyl group.

Uniqueness

The uniqueness of N3-[4-(TERT-BUTYL)CYCLOHEXYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H36N4O3S

Molecular Weight

424.6 g/mol

IUPAC Name

N-(4-tert-butylcyclohexyl)-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C21H36N4O3S/c1-15-19(13-22-24(15)5)29(27,28)25-12-6-7-16(14-25)20(26)23-18-10-8-17(9-11-18)21(2,3)4/h13,16-18H,6-12,14H2,1-5H3,(H,23,26)

InChI Key

OYFRQMCVLZMOAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCC(CC3)C(C)(C)C

Origin of Product

United States

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